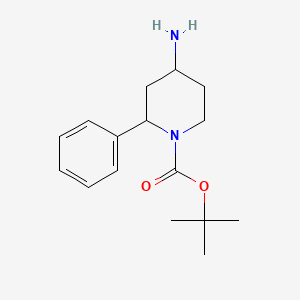

Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(17)11-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIVMNPKSPHVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate involves a multi-step process. The steps include:

- Protection of the ketone functional group with tert-butyl-dimethylsilyl to yield the derivative tert-butyl (2R,4R)-4-(tert-butyldimethylsilyloxy)-2-phenylpiperidine-1-carboxylate.

- Reduction of the ketone functional group to yield the corresponding alcohol derivative.

- Conversion of the alcohol derivative to an iodide derivative using iodine and tetra-n-butylammonium bromide.

- Preparation of the corresponding piperidine derivative through reaction with the secondary amine.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Substitution reactions can occur at the amino or phenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted piperidines.

Scientific Research Applications

Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate is widely used in scientific research due to its diverse biological properties. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity: The amino group in the target compound enhances nucleophilicity, enabling coupling reactions (e.g., amide bond formation) that are less feasible in nitro- or chloro-substituted analogues . Chloro and nitro groups (e.g., in and compounds) increase electrophilicity, facilitating nucleophilic aromatic substitution but requiring harsher conditions .

Hydrogen Bonding and Crystallinity: The 4-amino group and Boc carbonyl oxygen participate in hydrogen bonding, influencing crystal packing and solubility . In contrast, nitro-substituted derivatives () exhibit stronger electron-withdrawing effects, reducing basicity and altering intermolecular interactions.

Stability and Reactivity

- Boc Deprotection : The tert-butyl group is cleavable under acidic conditions (e.g., HCl/dioxane), a property shared across analogues .

- Amino Group Reactivity: The 4-amino group in the target compound is prone to oxidation, necessitating inert atmospheres during synthesis, whereas nitro groups () are more stable but require reduction for further functionalization .

- Hazard Profile : Unlike tert-butyl alcohol (a related compound with irritant and flammable properties; OSHA PEL 100 ppm ), the target compound’s hazards are less characterized but may include skin/eye irritation based on structural similarities to and compounds .

Biological Activity

Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate (TBAPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

TBAPPC features a piperidine ring with an amino group and a phenyl substituent, which contributes to its unique pharmacological properties. The synthesis involves several steps:

- Protection of the ketone : Using tert-butyl-dimethylsilyl (TBDMS) to yield tert-butyl (2R,4R)-4-(tert-butyldimethylsilyloxy)-2-phenylpiperidine-1-carboxylate.

- Reduction : Converting the ketone to an alcohol derivative.

- Iodination : Transforming the alcohol into an iodide using iodine and tetra-n-butylammonium bromide.

- Formation of the piperidine derivative : Reacting with a secondary amine.

Biological Properties

TBAPPC has been studied for various biological activities, including:

- Anti-inflammatory Activity : Research indicates that TBAPPC exhibits anti-inflammatory effects, potentially useful in treating inflammatory diseases.

- Anticancer Activity : Studies have shown that TBAPPC can induce apoptosis in cancer cells and inhibit tumor growth. For instance, it demonstrated better cytotoxicity than traditional chemotherapeutics in specific cancer cell lines .

- Neuroprotective Effects : Investigations into neurodegenerative diseases like Alzheimer's and Parkinson's have highlighted TBAPPC's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in these conditions .

- Antimicrobial Activity : Preliminary studies suggest that TBAPPC may possess antimicrobial properties, although further research is needed to validate these findings.

The biological activity of TBAPPC is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : TBAPPC has been identified as a potent inhibitor of AChE and BuChE, which are crucial for neurotransmitter regulation in the brain. This inhibition may contribute to its neuroprotective effects .

- Receptor Modulation : The compound may also interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses that promote apoptosis in cancer cells.

Case Studies

- Cancer Research :

-

Neurodegenerative Disease Models :

- In animal models of Alzheimer's disease, TBAPPC demonstrated a reduction in amyloid-beta aggregation and improved cognitive function, highlighting its therapeutic potential for neurodegeneration.

Toxicity and Safety Profile

Toxicity studies indicate that TBAPPC is relatively non-toxic at doses up to 500 mg/kg in animal models. However, comprehensive human trials are necessary to establish a complete safety profile .

Research Applications

TBAPPC is utilized in various research contexts due to its biological properties:

- Drug Development : Its potential as a lead compound for new drugs targeting cancer and neurodegenerative diseases is under investigation.

- Chemical Synthesis : TBAPPC serves as a precursor for synthesizing other complex organic molecules used in medicinal chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, anticancer | Unique piperidine structure |

| N-Phenyl-4-piperidinamine | Anticancer | Similar piperidine core |

| Norfentanyl | Analgesic | Used in pain management |

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperidine derivatives are often synthesized via Boc-protection of the amine group, followed by functionalization at the 2- and 4-positions using phenyl and amino groups, respectively. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Silica gel column chromatography is standard for isolating the product, with eluents like ethyl acetate/hexane mixtures . Monitoring via TLC or HPLC ensures intermediate stability and reaction completion.

Q. What safety protocols are essential for handling this compound given limited toxicological data?

Despite the lack of comprehensive toxicity studies (e.g., acute/chronic exposure limits), researchers should:

- Use PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ensure ventilation : Work in fume hoods to avoid inhalation risks .

- Follow waste disposal guidelines : Segregate chemical waste and consult certified disposal services . Emergency measures (e.g., flushing eyes with water for 15 minutes) are critical due to unknown delayed effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields may arise from impurities or competing pathways. Methodological approaches include:

- Analytical validation : Use NMR (¹H/¹³C) and LC-MS to confirm purity and identify by-products .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy can track intermediate formation .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., stoichiometry, solvent ratios) identifies optimal conditions .

Q. What crystallographic methods are suitable for determining its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystal growth : Use slow evaporation in solvents like dichloromethane/hexane .

- Data collection : Employ synchrotron sources for high-resolution data, especially with small crystals.

- Refinement : Software like SHELXL (via OLEX2 interface) refines structural parameters, resolving disorder or thermal motion artifacts .

Q. How can the compound’s pharmacological potential be evaluated in drug discovery pipelines?

- Target binding assays : Screen against GPCRs or ion channels (common targets for piperidine derivatives) using fluorescence polarization or SPR .

- ADMET profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) .

- Structure-activity relationship (SAR) : Modify the phenyl/amino substituents to correlate structural features with bioactivity .

Data Contradiction and Validation

Q. How should researchers address conflicting data in spectroscopic characterization?

Discrepancies in NMR or IR spectra may stem from solvent effects or tautomerism. Solutions include:

- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and consistent concentrations .

- Computational validation : Compare experimental spectra with DFT-calculated (e.g., B3LYP/6-31G*) vibrational frequencies or chemical shifts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.